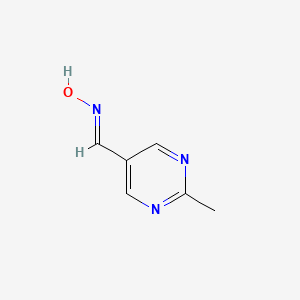

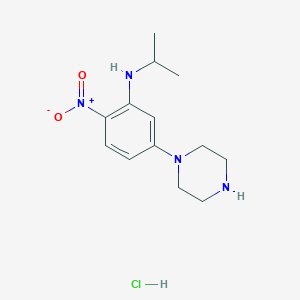

5-Pyrimidinecarboxaldehyde, 2-methyl-, oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Oximes have been studied for decades because of their significant roles as acetylcholinesterase reactivators . Over the last twenty years, a large number of oximes have been reported with useful pharmaceutical properties . Oximes can be the products of radical reaction .Chemical Reactions Analysis

Oximes have been studied for their significant roles as acetylcholinesterase reactivators . Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases . Some oximes are inhibitors of lipoxygenase 5, human neutrophil elastase, and proteinase 3 .Applications De Recherche Scientifique

Antitumor Activity and Drug Synthesis

Antitumor activity has been observed in pyrimidine derivatives, indicating their potential as antimitotic agents. For instance, certain oximes of pyrimidine have shown antitumor effects in mice, suggesting their role as precursors to potent antimitotic compounds. These compounds inhibit the incorporation of pyrimidine nucleosides into DNA and RNA, which could be a mode of action for their antitumor effects (Temple et al., 1992).

DNA Methylation and Gene Regulation

DNA methylation, involving the addition of a methyl group to the fifth carbon of the cytosine pyrimidine ring, plays a crucial role in gene regulation. Research has shown that this biochemical mechanism can influence enhancer activity, suggesting its importance in cell differentiation, embryogenesis, and brain function (Angeloni & Bogdanović, 2019).

Understanding DNA Damage and Repair

Exposure of pyrimidines in DNA to oxidative conditions results in damage to the pyrimidine ring, which is a critical factor in understanding DNA repair mechanisms. For example, oxidative damage to 5-methylcytosine in DNA has been studied, showing that it can result in the formation of thymine glycol, a repairable product in DNA (Zuo et al., 1995).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(NE)-N-[(2-methylpyrimidin-5-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-5-7-2-6(3-8-5)4-9-10/h2-4,10H,1H3/b9-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQUGHOUFGFTAF-RUDMXATFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C=N1)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Pyrimidinecarboxaldehyde, 2-methyl-, oxime | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-oxospiro[3.5]nonane-7-carboxylate](/img/structure/B2773783.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2773785.png)

![2-[(2-chlorophenyl)methylsulfanyl]-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2773790.png)

![4-(3-Chloro-2-methylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid](/img/structure/B2773793.png)

![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid](/img/structure/B2773795.png)

![4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine](/img/structure/B2773800.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2773801.png)

![2-Chloro-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2773802.png)